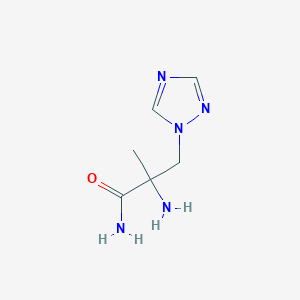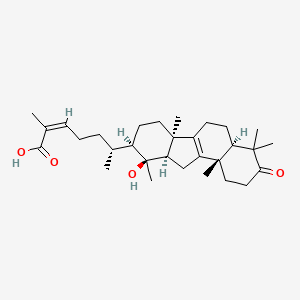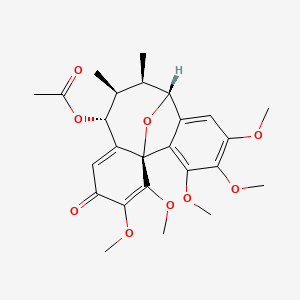
KadsulignanB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KadsulignanB is a novel lignan compound isolated from the plant Kadsura coccinea. Lignans are a group of natural products known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound has garnered attention due to its unique chemical structure and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KadsulignanB typically involves the extraction of the compound from the stems of Kadsura coccinea. The process includes several steps:
Extraction: The plant material is dried and ground into a fine powder. The powder is then subjected to solvent extraction using a mixture of organic solvents such as methanol and dichloromethane.
Purification: The crude extract is purified using chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods
Industrial production of this compound is still in the research phase, and large-scale production methods have not been fully developed. advancements in biotechnological approaches, such as plant cell culture and metabolic engineering, hold promise for the future industrial production of this compound.
化学反応の分析
Types of Reactions
KadsulignanB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of this compound.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities.
科学的研究の応用
Chemistry: KadsulignanB serves as a valuable compound for studying lignan biosynthesis and structure-activity relationships.
Industry: The compound’s unique chemical structure and biological activities make it a potential ingredient in pharmaceutical and nutraceutical products.
作用機序
The mechanism of action of KadsulignanB involves its interaction with specific molecular targets and pathways:
Antiviral Activity: This compound inhibits viral replication by targeting viral enzymes and proteins essential for the virus’s life cycle.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
類似化合物との比較
KadsulignanB is structurally related to other lignans, such as schisandrin and gomisin, which are also isolated from plants of the Schisandraceae family. this compound stands out due to its unique chemical structure and specific biological activities.
Similar Compounds
Schisandrin: Known for its hepatoprotective and antioxidant properties.
Gomisin: Exhibits anticancer and anti-inflammatory activities.
Neokadsuranin: Demonstrates antiviral and anticancer properties.
This compound’s distinct structure and diverse biological activities make it a promising compound for further research and potential therapeutic applications.
特性
分子式 |
C25H30O9 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC名 |
[(1S,7R,8S,9R,10R)-2,3,13,14,15-pentamethoxy-8,9-dimethyl-4-oxo-17-oxatetracyclo[8.6.1.01,6.011,16]heptadeca-2,5,11,13,15-pentaen-7-yl] acetate |
InChI |
InChI=1S/C25H30O9/c1-11-12(2)20(33-13(3)26)15-10-16(27)21(29-5)24(32-8)25(15)18-14(19(11)34-25)9-17(28-4)22(30-6)23(18)31-7/h9-12,19-20H,1-8H3/t11-,12+,19-,20-,25+/m1/s1 |
InChIキー |
OHOKZEXDBOSOBF-GNVVBUIOSA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@H](C2=CC(=O)C(=C([C@@]23C4=C(C(=C(C=C4[C@@H]1O3)OC)OC)OC)OC)OC)OC(=O)C)C |
正規SMILES |
CC1C(C(C2=CC(=O)C(=C(C23C4=C(C(=C(C=C4C1O3)OC)OC)OC)OC)OC)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


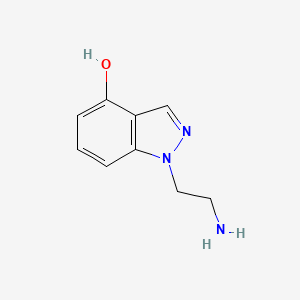
![2-chloro-N-(4-{[(propylcarbamoyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B13067222.png)
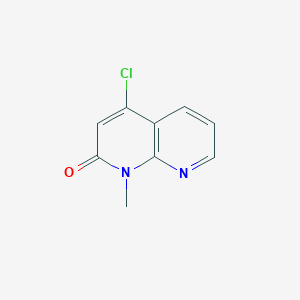
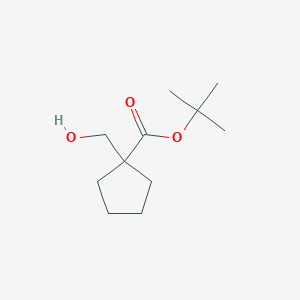

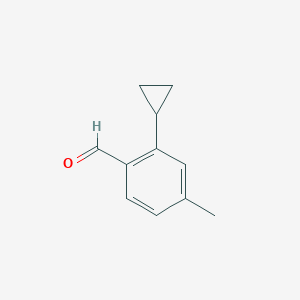
![5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067264.png)
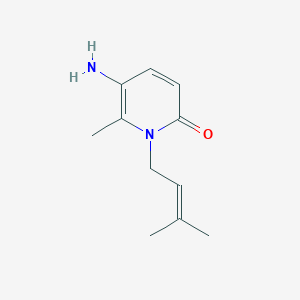
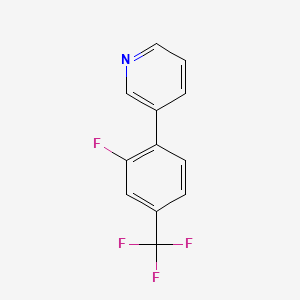

![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)
![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)
